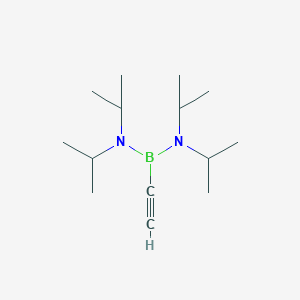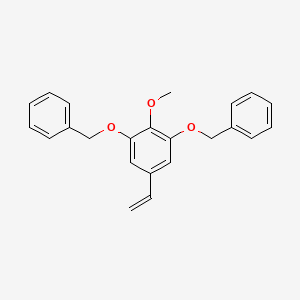
Benzene, 5-ethenyl-2-methoxy-1,3-bis(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 5-ethenyl-2-methoxy-1,3-bis(phenylmethoxy)- is an organic compound with a complex structure that includes a benzene ring substituted with ethenyl, methoxy, and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 5-ethenyl-2-methoxy-1,3-bis(phenylmethoxy)- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethenyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The methoxy and phenylmethoxy groups can be introduced through subsequent substitution reactions using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzene, 5-ethenyl-2-methoxy-1,3-bis(phenylmethoxy)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles like bromine or nitric acid to form substituted products
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Electrophiles: Bromine, nitric acid.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or nitrated benzene derivatives
Scientific Research Applications
Benzene, 5-ethenyl-2-methoxy-1,3-bis(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzene, 5-ethenyl-2-methoxy-1,3-bis(phenylmethoxy)- involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s structure allows it to participate in various chemical reactions, forming intermediates that can further react to produce desired products. The pathways involved include the formation of benzenonium intermediates and subsequent proton removal to restore aromaticity .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-ethenyl-4-methoxy-
- Benzene, 1-ethenyl-3,5-bis(phenylmethoxy)-
- Benzene, 1,1’-(1,2-ethenediyl)bis[3-methoxy-]
Uniqueness
Benzene, 5-ethenyl-2-methoxy-1,3-bis(phenylmethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both ethenyl and phenylmethoxy groups on the benzene ring allows for a diverse range of chemical transformations and applications .
Properties
CAS No. |
177608-41-2 |
|---|---|
Molecular Formula |
C23H22O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-ethenyl-2-methoxy-1,3-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C23H22O3/c1-3-18-14-21(25-16-19-10-6-4-7-11-19)23(24-2)22(15-18)26-17-20-12-8-5-9-13-20/h3-15H,1,16-17H2,2H3 |
InChI Key |
DLIPNEBYDPOLIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1OCC2=CC=CC=C2)C=C)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



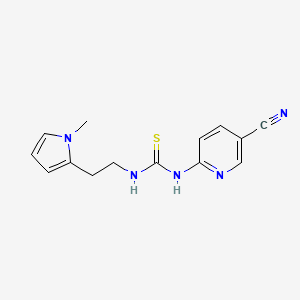
![3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol](/img/structure/B12555338.png)
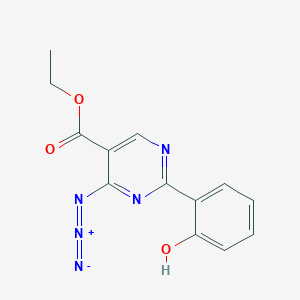
![[4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid](/img/structure/B12555356.png)

![Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]-](/img/structure/B12555386.png)
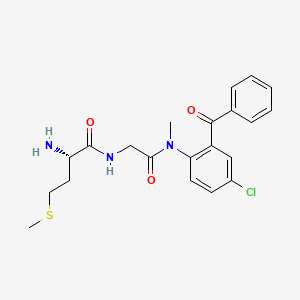
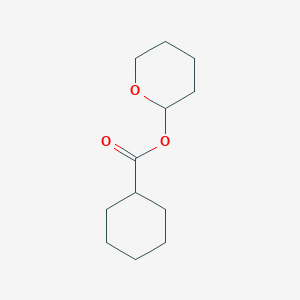
![Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl-](/img/structure/B12555390.png)
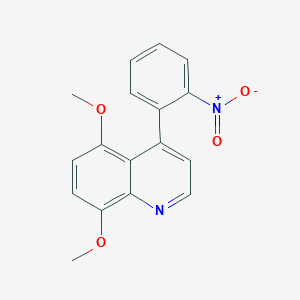
![2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]-](/img/structure/B12555400.png)
![Ethanone, 1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]-](/img/structure/B12555401.png)
